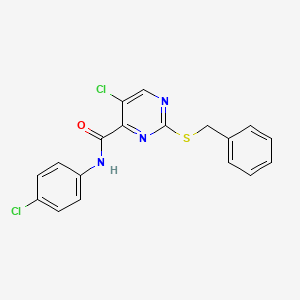
2-(benzylsulfanyl)-5-chloro-N-(4-chlorophenyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-5-chloro-N-(4-chlorophenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a chlorophenyl group, and a pyrimidine carboxamide core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-chloro-N-(4-chlorophenyl)pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-4,6-diaminopyrimidine and benzyl mercaptan, under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzoyl chloride.
Final Assembly: The final step involves coupling the intermediate products to form the desired compound, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-5-chloro-N-(4-chlorophenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent, reflux conditions.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenyl group.
Scientific Research Applications
2-(benzylsulfanyl)-5-chloro-N-(4-chlorophenyl)pyrimidine-4-carboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Explored for its anticancer properties, showing cytotoxic activities against certain cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-5-chloro-N-(4-chlorophenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to disruption of cellular signaling pathways that regulate cell growth and proliferation. This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide
- 2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(4-ethoxyphenyl)-4-pyrimidinecarboxamide
Uniqueness
2-(benzylsulfanyl)-5-chloro-N-(4-chlorophenyl)pyrimidine-4-carboxamide stands out due to its specific substitution pattern and the presence of both benzylsulfanyl and chlorophenyl groups
Properties
Molecular Formula |
C18H13Cl2N3OS |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
2-benzylsulfanyl-5-chloro-N-(4-chlorophenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H13Cl2N3OS/c19-13-6-8-14(9-7-13)22-17(24)16-15(20)10-21-18(23-16)25-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24) |
InChI Key |
VPPBFVUIUKDZAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}benzoate](/img/structure/B12197335.png)
![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B12197345.png)
![(2-chloropyridin-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12197359.png)
![N,N-dimethyl-3-[(2Z)-3-pentyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]benzenesulfonamide](/img/structure/B12197367.png)
![(2E)-3-(4-tert-butylphenyl)-N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/new.no-structure.jpg)
![(4E)-1-benzyl-5-(4-chlorophenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12197382.png)
![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B12197388.png)
![9-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B12197394.png)
![4-Oxo-4,8-dihydro-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B12197401.png)

![7-(2-Piperidylethyl)-2-(4-pyridyl)-7,10-dihydropyridino[3,4-e]1,2,4-triazolo[1,5-a]pyrimidin-6-one](/img/structure/B12197416.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]propanamide](/img/structure/B12197424.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylaniline](/img/structure/B12197431.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide](/img/structure/B12197439.png)
